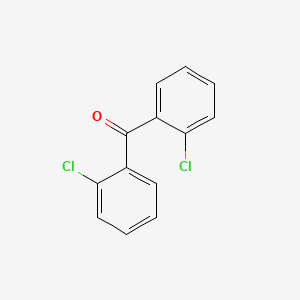

2,2'-Dichlorobenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRZHJTTDSOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074306 | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-97-0 | |

| Record name | Methanone, bis(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-chlorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANONE, BIS(2-CHLOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y7F5U8ANT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Functionalization

Novel Synthetic Routes toward 2,2'-Dichlorobenzophenone

Traditional synthesis of dichlorobenzophenone isomers often involves the Friedel-Crafts acylation. For instance, 4,4'-Dichlorobenzophenone (B107185) is typically prepared by the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride, using an aluminium chloride catalyst. chemicalbook.comwikipedia.org However, the synthesis of specific isomers like this compound can be challenging due to the directing effects of the chloro-substituents, which can lead to low yields and isomeric impurities. tandfonline.com

Researchers have explored alternative pathways to overcome these limitations. One effective, high-yield, two-step method has been reported for producing similar compounds like 2,5-dichlorobenzophenone (B102398) from o-hydroxybenzophenones. tandfonline.com This process involves a reaction with phosphorus pentachloride (PCl₅) followed by pyrolysis, which generates the desired product in good yield. tandfonline.com This approach avoids the harsh conditions and low yields associated with direct Friedel-Crafts reactions on deactivated rings. tandfonline.com

Table 1: Properties of this compound Click on the headers to sort the table.

| Property | Value |

| CAS Number | 5293-97-0 |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| Appearance | White crystals or powder |

| Melting Point | 48.0-54.0 °C |

| IUPAC Name | bis(2-chlorophenyl)methanone |

Data sourced from Thermo Fisher Scientific and Biosynth. biosynth.comthermofisher.com

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In Friedel-Crafts-type reactions, the molar ratio of the Lewis acid catalyst to the reactants is a key parameter. For the synthesis of 2,5-dichlorobenzophenones, it was discovered that using at least 1.1 moles of Lewis acid per mole of the aroyl halide significantly improves yield and isomeric purity. google.com Increasing the ratio further, to between 2 and 2.5 moles of Lewis acid, can further enhance reaction speed and purity. google.com

Other critical parameters include reaction temperature, which can range from 0°C to 250°C, and the choice of solvent. google.com While some syntheses are performed in solvents like petroleum ether or nitrobenzene, others have found success under solvent-free conditions. chemicalbook.comgoogle.comresearchgate.net The use of phase transfer catalysts, such as octadecyltrimethylammonium bromide, has also been shown to dramatically improve product purity and yield in the synthesis of related dihydroxybenzophenones by facilitating the reaction between immiscible reactants. tsijournals.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce environmental impact. In the context of benzophenone (B1666685) synthesis, this involves using environmentally benign solvents, employing organocatalysts, and designing reactions that proceed under mild conditions. rsc.org For example, a method for synthesizing 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) utilizes catalysts like azoisobutyronitrile or benzoyl peroxide in small quantities, reducing pollution and aligning with green chemistry principles. google.comgoogle.com Cascade benzannulation reactions using organocatalysts in green solvents represent another advanced, eco-friendly approach to constructing functionalized benzophenone frameworks. rsc.org These principles can be applied to the synthesis of this compound to develop more sustainable manufacturing processes.

This compound as a Chemical Intermediate

This compound is a valuable building block in the chemical industry. biosynth.com Its reactivity makes it a suitable precursor for creating more complex molecules with specific functional properties.

Precursor Role in Advanced Dye Synthesis

The compound serves as a key intermediate in the production of various dyes. biosynth.com Dyes are complex aromatic structures, and intermediates like this compound provide the necessary molecular framework. wordpress.com Benzophenone derivatives, in general, are used to create solvent dyes. For instance, 2-hydroxy-4-n-octyloxybenzophenone is used as a coupling component with diazo solutions of aromatic amines to produce a range of solvent dyes with good light fastness. researchgate.net The synthesis of bis(dichlorotriazine) reactive dyes, which show high fixation on cotton, also relies on complex aromatic intermediates to build the final dye structure. uctm.edu

Integration in Flame Retardant Material Development

This compound is a precursor in the development of flame retardant materials. biosynth.com Halogenated organic compounds are widely used as flame retardant additives in polymers. faa.gov These additives can be blended into commercial polymers or chemically integrated into the polymer backbone. faa.gov Reactive flame retardants, which are chemically bound to the polymer, are particularly relevant for materials like polyurethanes and epoxy resins. chemlinked.com.cn The benzophenone structure itself can be incorporated into polymer backbones to reduce flammability. faa.gov

Contribution to Plasticizer Production

The utility of this compound extends to its role as a precursor in the synthesis of plasticizers. biosynth.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. The specific chemical transformations that convert this compound into plasticizing agents involve further functionalization of its structure to achieve the desired properties for incorporation into polymers.

General Strategies in Organic Synthesis

The synthesis of this compound, a diaryl ketone with chlorine atoms on adjacent positions of both phenyl rings, relies on established carbon-carbon bond-forming reactions. The primary strategies involve electrophilic aromatic substitution, specifically Friedel-Crafts acylation, and nucleophilic addition using organometallic compounds like Grignard reagents. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale. libretexts.org Each approach requires careful consideration of precursor functionalization to achieve the target structure.

Friedel-Crafts Acylation

A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). organic-chemistry.orgbyjus.com For the synthesis of this compound, this strategy can be envisioned through the reaction of chlorobenzene with 2-chlorobenzoyl chloride.

The mechanism begins with the reaction between the Lewis acid catalyst and the acyl chloride, which generates a highly electrophilic acylium ion (RCO⁺). byjus.com This ion is the active electrophile that is subsequently attacked by the electron-rich aromatic ring (chlorobenzene). The aromaticity of the ring is temporarily disrupted by the formation of a cyclohexadienyl cation intermediate, often called a sigma complex. byjus.com Aromaticity is restored through the deprotonation of this intermediate, yielding the final ketone product and regenerating the catalyst in the presence of a proton that forms hydrochloric acid. byjus.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orgyoutube.com

A general scheme for this synthesis is as follows:

Reactant 1: Chlorobenzene

Reactant 2: 2-Chlorobenzoyl chloride

Catalyst: Aluminum chloride (AlCl₃)

The reaction is typically performed in an inert solvent. While this specific reaction for the 2,2'-isomer is a logical application of the principle, a documented synthesis for the related 2,5-dichlorobenzophenone involves the aroylation of 1,4-dichlorobenzene (B42874) with an aroyl halide using at least 1.1 moles of Lewis acid per mole of aroyl halide, heated to temperatures between 140°C and 175°C. google.com This indicates that elevated temperatures and a stoichiometric amount of catalyst are often necessary for dichlorinated substrates. organic-chemistry.orggoogle.com

Table 1: Reactants and Conditions for Friedel-Crafts Acylation

| Role | Compound | Key Feature |

|---|---|---|

| Aromatic Substrate | Chlorobenzene | Provides one of the chlorinated phenyl rings. |

| Acylating Agent | 2-Chlorobenzoyl chloride | Provides the carbonyl group and the second chlorinated phenyl ring. |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that activates the acylating agent to form an acylium ion. byjus.com |

| Reaction Type | Electrophilic Aromatic Substitution |

Grignard Reaction

An alternative and highly versatile method for forming carbon-carbon bonds is the Grignard reaction. wvu.edu This approach utilizes a Grignard reagent, an organomagnesium halide (R-MgX), which acts as a potent nucleophile. libretexts.org The synthesis of this compound via this route involves the reaction of a Grignard reagent derived from a chlorohalobenzene with a suitable electrophilic carbonyl compound.

Two primary pathways can be employed:

Pathway A: The Grignard reagent is prepared from 1-bromo-2-chlorobenzene (B145985) by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu This nucleophilic reagent, 2-chlorophenylmagnesium bromide, is then reacted with an electrophile like 2-chlorobenzoyl chloride. The Grignard reagent will add twice to the acid chloride, first displacing the chloride and then attacking the resulting ketone, so careful control is needed. A more controlled reaction occurs with a less reactive electrophile like 2-chlorobenzaldehyde, which after oxidation would yield the desired ketone, or with a nitrile (2-chlorobenzonitrile) followed by hydrolysis.

Pathway B: Alternatively, phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium) can be reacted with a derivative of 2,2'-dichlorobenzoic acid, such as its corresponding ester or nitrile.

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (dry) conditions. libretexts.orglibretexts.org Grignard reagents are strong bases and will react readily with any protic solvents, including traces of water, which would quench the reagent and form an alkane. libretexts.orgcerritos.edu The reaction involves the nucleophilic attack of the negatively polarized carbon of the Grignard reagent on the electrophilic carbonyl carbon of the second precursor. wvu.edulibretexts.org This forms a tetrahedral intermediate which, after an aqueous acidic workup, yields the final product. wvu.edu

Table 2: Precursor Combinations for Grignard Synthesis

| Pathway | Grignard Reagent (Nucleophile) | Carbonyl Precursor (Electrophile) |

|---|---|---|

| A | 2-Chlorophenylmagnesium halide | 2-Chlorobenzoyl chloride or 2-Chlorobenzonitrile |

| B | Phenylmagnesium halide | A derivative of 2,2'-dichlorobenzoic acid |

Theoretical and Computational Chemistry Studies of 2,2 Dichlorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential tools for understanding the electronic structure and predicting the chemical reactivity of molecules like 2,2'-Dichlorobenzophenone. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various molecular properties. researchgate.netfrontiersin.org By solving approximations of the Schrödinger equation, these calculations provide data on the distribution of electrons within the molecule, which governs its behavior in chemical reactions.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the chlorine atoms in the ortho positions significantly influence the electronic distribution and reactivity. These electron-withdrawing groups, coupled with their steric bulk, affect the electron density on the aromatic rings and the carbonyl group. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attacks. researchgate.net For instance, the oxygen atom of the carbonyl group is expected to be an electron-rich site (nucleophilic), while the carbon atom of the carbonyl group is an electron-poor site (electrophilic).

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for similar aromatic ketones, as specific experimental or published computational values for this compound are not readily available.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

These computational approaches allow for the prediction of how this compound will behave in different chemical environments, guiding its potential use in synthesis or materials science. rsc.org

Molecular Conformation and Conformational Dynamics Studies

The three-dimensional structure of this compound is not static. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. The conformation of the molecule, specifically the dihedral angles between the phenyl rings and the carbonyl plane, is crucial for its properties. The steric hindrance caused by the two chlorine atoms at the ortho positions forces the phenyl rings to be significantly twisted out of the plane of the carbonyl group. This non-planar conformation is a key feature of its structure.

Theoretical calculations can determine the minimum-energy conformation and the energy barriers for rotation around the phenyl-carbonyl bonds. nih.gov These studies reveal that the most stable conformation involves a helical twist where the rings are rotated in opposite directions relative to the carbonyl plane. nih.gov The potential energy surface can be mapped to identify stable conformers and the transition states connecting them.

In the context of this compound, "cis" and "trans" isomerism does not refer to geometric isomerism around a double bond, but rather to the relative spatial orientation of the two chlorine atoms with respect to the carbonyl group. libretexts.orgwikipedia.org These are more accurately described as conformational isomers or rotamers, specifically syn and anti conformers.

Cisoid (or syn) conformation: The two chlorine atoms are positioned on the same side of the carbonyl plane.

Transoid (or anti) conformation: The two chlorine atoms are on opposite sides of the carbonyl plane.

Due to the steric clash between the two ortho-chlorine atoms, the cisoid conformation is expected to be energetically unfavorable. Computational studies, such as those using DFT, can quantify the energy difference between these conformers. The transoid conformation, which minimizes the steric repulsion between the bulky chlorine atoms, is predicted to be the significantly more stable ground-state conformation. The study of such isomeric forms is crucial as different conformations can exhibit different biological activities or physical properties. chemrxiv.orgrsc.org

Table 2: Illustrative Energy Profile of this compound Conformers This table provides hypothetical energy values to illustrate the expected difference between the cisoid and transoid conformers based on steric principles.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K | Key Feature |

|---|---|---|---|

| Transoid (anti) | 0.0 | >99% | Minimized steric hindrance |

Molecular Docking and Intermolecular Interaction Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a larger receptor molecule, such as a protein or enzyme. mdpi.comjksus.org While specific docking studies for this compound are not widely published, the methodology can be applied to explore its potential biological activity. For example, benzophenone (B1666685) derivatives are known to interact with various biological targets.

A docking simulation would place the this compound molecule into the binding site of a target protein and calculate the binding affinity using a scoring function. nih.gov The results can identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Given its structure, this compound could participate in hydrophobic and halogen-bond interactions. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time in a simulated physiological environment. researchgate.netcore.ac.uk

These simulations are critical in fields like drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rasayanjournal.co.in

Structure-Activity Relationship (SAR) Modeling for Chemical Functionality

Structure-Activity Relationship (SAR) modeling aims to find correlations between the chemical structure of a compound and its functional or biological activity. nih.gov For a series of related compounds, SAR studies can identify the chemical features responsible for their effects.

In the case of this compound, an SAR study would involve synthesizing and testing a series of analogues where the number and position of the chlorine atoms are varied. By comparing the activities of these compounds (e.g., 2,4'-dichlorobenzophenone, 4,4'-dichlorobenzophenone), one can deduce the influence of the chlorine substitution pattern on a specific function. nist.govnist.gov

Investigation of Reactivity and Reaction Pathways

Photochemical Reactivity and Degradation Pathways

The benzophenone (B1666685) moiety in 2,2'-Dichlorobenzophenone suggests a rich and complex photochemistry. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The reactivity of this triplet state is central to its photochemical behavior.

This compound can undergo photoreactions both directly (unsensitized) and by transferring its absorbed energy to another molecule (sensitized).

Unsensitized Photoreactions: In the absence of other agents, the primary photochemical process for chlorinated aromatic compounds like this compound upon UV irradiation involves the cleavage of the carbon-chlorine (C-Cl) bond. Research on similar compounds, such as 2-chloropyrimidine, suggests two potential pathways. nih.gov One pathway is a heterolytic rupture of the C-Cl bond from the excited singlet state, which in an aqueous solution could lead to the formation of hydroxylated derivatives. nih.gov A second pathway involves the homolytic cleavage of the C-Cl bond from the triplet state, generating a pyrimidinyl radical and a chlorine radical. nih.gov By analogy, the photolysis of this compound would likely lead to the formation of chlorinated phenyl radicals, which could then undergo a variety of secondary reactions, such as dimerization or reaction with solvent molecules.

Sensitized Photoreactions: Benzophenones are well-known photosensitizers. In this role, the excited triplet state of this compound can transfer its energy to other molecules, initiating their degradation. Studies on the photodegradation of sulfamethoxazole (B1682508) in the presence of benzophenone (BP) have shown that the triplet excited state of BP plays a major role. elsevierpure.com This process can lead to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂). elsevierpure.com These highly reactive species can then degrade other organic molecules present in the environment. elsevierpure.com Therefore, this compound is expected to act as a photosensitizer, accelerating the photodegradation of co-existing pollutants in water through the formation of these reactive intermediates. elsevierpure.com

Catalytic Transformations and Reaction Mechanism Elucidation

Catalytic methods can be employed to transform this compound, often with the goal of detoxification or synthesis. The catalytic oxidation of chlorinated aromatic compounds is a well-studied area. For example, the catalytic oxidation of 1,2-dichlorobenzene (B45396) has been extensively investigated using various transition metal oxides supported on materials like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). researchgate.netepa.gov

The most active catalysts for this type of reaction are typically based on chromium(III) oxide (Cr₂O₃) and vanadium(V) oxide (V₂O₅). researchgate.netepa.gov In these reactions, in-situ FTIR studies have identified several surface intermediates, including carboxylates (like acetates and formates), maleates, and phenolates. researchgate.netepa.gov These intermediates are then further oxidized to carbon dioxide and water. The presence of water vapor can influence the reaction, sometimes inhibiting it by competing for active sites, and at other times promoting it by aiding in the removal of surface-bound chlorine species. researchgate.net It is highly probable that this compound would undergo a similar catalytic oxidation process over these types of catalysts, breaking down into smaller, less harmful compounds.

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Cr₂O₃ | TiO₂, Al₂O₃ | High activity in dichlorobenzene oxidation. | researchgate.net |

| V₂O₅ | TiO₂, Al₂O₃ | Among the most active catalysts for dichlorobenzene oxidation. | researchgate.net |

| Fe₂O₃ | TiO₂, Al₂O₃ | Moderate activity; unaffected by the presence of water. | researchgate.net |

| Co₃O₄ | TiO₂ | Activity is promoted by the presence of water. | researchgate.net |

Synthesis of Novel Derivatives and Functionalized Analogues

This compound can serve as a starting material for the synthesis of more complex molecules and functionalized analogues. The chlorine atoms on the phenyl rings are potential sites for nucleophilic aromatic substitution reactions, although these reactions are generally challenging on unactivated aryl chlorides.

One potential pathway is the reaction with strong nucleophiles under forcing conditions to replace the chlorine atoms. For example, reactions with amines, alkoxides, or thiolates could yield substituted benzophenone derivatives. While direct examples for this compound are scarce in the literature, studies on other chloro-substituted aromatic compounds, like 2-chlorobenzimidazoles, demonstrate the feasibility of such nucleophilic substitutions. rsc.org

Advanced Applications in Materials Science and Engineering

Polymer Chemistry and Engineering: Integration and Functionalization

In the realm of polymer chemistry, 2,2'-Dichlorobenzophenone serves as a critical building block and functional agent. Its reactivity allows for its integration into polymer backbones or its use as an initiator for polymerization reactions, leading to materials with tailored properties.

Dichlorobenzophenone isomers are utilized as monomers in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netmdpi.com While the 4,4'-dichlorobenzophenone (B107185) isomer is more commonly cited in the literature for the synthesis of polyether ether ketone (PEEK) via nucleophilic substitution reactions, the use of different isomers, including this compound, can influence the final properties of the polymer, such as solubility and processability. researchgate.netsci-hub.se The synthesis of PAEKs involves a polycondensation reaction, often with a bisphenol monomer in a high-boiling polar aprotic solvent. researchgate.net

The incorporation of the bulky, non-linear structure resulting from dichlorobenzophenone monomers can disrupt the polymer chain regularity, which in turn can enhance the solubility of these typically intractable polymers. rsc.org For instance, research into phthalazinone-based poly(aryl ether ketone)s derived from 4,4′-dichlorobenzophenone has shown that it is possible to produce high molecular weight polymers with excellent thermal stability and improved solubility in organic solvents like N-methyl-2-pyrrolidone. researchgate.net This modification makes the resulting polymers suitable for processing into films and other forms for advanced applications. mdpi.comrsc.org These high-performance polymers, including polyether ketone (PEK) and PEEK, are used in demanding environments such as the aerospace, automotive, and electronics industries. mdpi.com

Table 1: Comparison of Monomers in Polyether Ketone Synthesis

| Monomer | Polymer Type | Key Advantage of Monomer | Resulting Polymer Properties |

| 4,4'-Dichlorobenzophenone | PAEK / PEEK | High reactivity in nucleophilic substitution | High thermal stability, crystallinity, chemical resistance |

| 4,4'-Difluorobenzophenone | PEEK | Higher reactivity than chloro-analogue | High molecular weight, excellent mechanical properties |

| Dichlorobenzophenone (general) | PEK | Co-monomer option | Can modify polymer properties like solubility |

Benzophenone (B1666685) and its derivatives, including this compound, are classic examples of Type II photoinitiators. sci-hub.secn-pci.com Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II systems operate through a bimolecular mechanism. researchgate.netresearchgate.net Upon excitation by UV light, the benzophenone molecule transitions to an excited triplet state. researchgate.net This excited state then abstracts a hydrogen atom from a synergist or co-initiator, typically an amine or an alcohol, to generate the free radicals that initiate polymerization. researchgate.netcn-pci.com

The efficiency of a photoinitiator system depends on factors such as its absorption characteristics matching the emission spectrum of the light source (e.g., mercury lamps or LEDs) and the efficiency of the hydrogen abstraction process. researchgate.net The substitution pattern on the benzophenone ring can significantly influence these properties. Halogenated benzophenones, for instance, can exhibit altered photochemical behavior. While specific performance data for this compound is not extensively detailed in readily available literature, research on various benzophenone derivatives shows that modifications to the core structure are a key strategy for developing novel photoinitiators with enhanced efficiency, reduced migration, and absorption spectra tailored for modern LED light sources. researchgate.netresearchgate.net These systems are crucial for UV-curable coatings, inks, adhesives, and in 3D printing applications. researchgate.net

Table 2: General Classification of Radical Photoinitiators

| Photoinitiator Class | Mechanism | Example Compound(s) | Co-initiator Requirement |

| Type I (Cleavage) | Unimolecular bond cleavage upon irradiation to form two radical fragments. | 2,2-Dimethoxy-2-phenylacetophenone | Not required |

| Type II (H-abstraction) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a synergist molecule. | Benzophenone, this compound | Required (e.g., amines, alcohols) |

Biomaterials Research and Development

The application of this compound in biomaterials is primarily indirect, stemming from its role in synthesizing high-performance polymers like PEEK that are used in the medical field. PEEK has gained prominence as a biomaterial for orthopedic and spinal implants, largely due to its mechanical properties, such as a modulus of elasticity similar to that of human bone, which can reduce stress shielding. It is also biocompatible, chemically stable, and can be sterilized using standard methods.

Research in this area focuses on modifying PEEK to enhance its bioactivity and promote better osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. Since PEEK is inherently bioinert, its surface is often modified or it is blended into composites to encourage cell adhesion and bone growth. The synthesis route of PEEK, which can involve dichlorobenzophenone monomers, provides a foundational platform for these subsequent modifications. Therefore, the initial choice of monomers and polymerization conditions can influence the base properties of the PEEK polymer, which in turn affects its suitability and performance as a precursor for advanced medical devices, including dental implants and components for joint replacement.

Biological and Biomedical Research Applications

Utilization as a Biochemical Reagent in Life Sciences

Chlorinated benzophenones are recognized for their utility as biochemical reagents in various life science applications. The chemical properties of the dichlorobenzophenone scaffold are leveraged for analytical and synthetic purposes in biological research.

A closely related compound, 2-Amino-2',5-dichlorobenzophenone, exemplifies this role. It has been utilized as an electrophilic coupling spectrophotometric reagent. sigmaaldrich.com This application allows for the development of new, rapid, and precise spectrophotometric methods for the determination of specific substances, such as hexavalent chromium, in environmental samples. sigmaaldrich.com Furthermore, 2-Amino-2',5-dichlorobenzophenone has been employed in the electroanalytical study of the pharmaceutical compound mexazolam, highlighting its role in analytical chemistry for biomedical research. sigmaaldrich.com These examples underscore how the dichlorobenzophenone core structure is instrumental as a reagent in life science investigations.

Application in Proteomics Research

2,2'-Dichlorobenzophenone is specifically identified as a specialty chemical product intended for proteomics research. scbt.com Proteomics involves the large-scale study of proteins, their structures, and their functions, often utilizing advanced analytical techniques like two-dimensional gel electrophoresis (2DE) and mass spectrometry (MS). nih.gov

The availability of this compound for this field indicates its use as a tool within complex proteomics workflows. scbt.com While the precise application is highly specialized, reagents in this field are often used for protein modification, cross-linking, or as standards for analytical measurements. The study of how chlorinated organic compounds interact with and affect the proteome of an organism is also a significant area of research, providing context for the use of such molecules in proteomics. nih.gov The development of new chemical matrices to improve protein ionization in techniques like MALDI-Mass Spectrometry Imaging is an ongoing effort in proteomics, constantly expanding the toolkit for researchers. mdpi.com

Precursor for Pharmaceutical Compound Development

The incorporation of chlorine atoms is a well-established strategy in medicinal chemistry to enhance the efficacy of drugs. nih.gov Chlorinated compounds are integral to a wide array of pharmaceuticals, and their presence can significantly modify a molecule's biological activity. nih.gov Notably, approximately 23% of all FDA-approved chlorinated pharmaceuticals contain two chlorine atoms, making dichlorinated structures like this compound highly valuable as starting materials or intermediates in drug discovery. nih.gov

The benzophenone (B1666685) framework is a common scaffold in the development of new therapeutic agents. The utility of dichlorobenzophenones as precursors is clearly demonstrated by the role of 2-Amino-2',5-dichlorobenzophenone, a chemical relative. This compound is a known intermediate in the synthesis of several benzodiazepine (B76468) drugs, a class of psychoactive pharmaceuticals. sigmaaldrich.commedchemexpress.com It is structurally related to the drug lorazepam and is involved in the synthesis pathways of compounds like mexazolam. sigmaaldrich.com The established link between dichlorobenzophenone derivatives and the synthesis of major pharmaceutical drugs highlights the importance of this compound as a precursor for developing novel and more effective medicines. nih.gov

Research Applications Overview

| Research Area | Role of Dichlorobenzophenone Structure | Specific Compound Example | Key Research Finding/Use |

| Life Sciences | Analytical Reagent | 2-Amino-2',5-dichlorobenzophenone | Used as an electrophilic coupling reagent for spectrophotometric determination of hexavalent chromium. sigmaaldrich.com |

| Proteomics | Specialty Research Chemical | This compound | Marketed specifically for use as a tool or reagent in proteomics research workflows. scbt.com |

| Pharmaceutical Development | Synthetic Precursor | 2-Amino-2',5-dichlorobenzophenone | Serves as a key intermediate in the synthesis of benzodiazepine-class drugs. sigmaaldrich.commedchemexpress.com |

Environmental Research and Assessment Methodologies for 2,2 Dichlorobenzophenone

The environmental presence of 2,2'-Dichlorobenzophenone, a halogenated aromatic ketone, necessitates robust research and assessment methodologies to monitor its concentration, understand its fate, and develop effective remediation strategies. This section details the analytical techniques, transformation pathways, and mitigation research associated with this compound.

Q & A

Q. What are the recommended synthesis routes for 2,2'-dichlorobenzophenone, and how can positional isomerism be controlled during synthesis?

The synthesis of this compound typically involves Friedel-Crafts acylation or Ullmann coupling. For Friedel-Crafts, chlorobenzene derivatives react with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). To control positional isomerism, steric and electronic directing groups must be optimized. For example, meta-directing substituents can favor 2,2'-substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the desired isomer .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas; compare retention times and mass spectra to reference standards.

- NMR : Confirm substitution patterns via ¹H and ¹³C NMR. For 2,2'-isomers, aromatic protons exhibit distinct splitting patterns due to ortho-chlorine effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in airtight containers away from light and oxidizing agents.

- Dispose of waste via halogenated organic waste streams, adhering to local regulations .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

The 2,2'-chlorine substituents create steric hindrance, limiting access to the carbonyl group. Electronic effects (strong electron-withdrawing Cl groups) reduce electrophilicity at the carbonyl carbon, necessitating stronger nucleophiles or catalysts. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids and K₂CO₃ in toluene/water under reflux. Monitor reaction progress via TLC to optimize yield .

Q. What analytical challenges arise in distinguishing this compound from its 4,4'-isomer, and how can they be resolved?

Differentiation requires advanced techniques:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond distances differ by ~0.02 Å between isomers).

- Vibrational spectroscopy : FTIR spectra show shifts in C=O stretching (1680 cm⁻¹ for 2,2' vs. 1665 cm⁻¹ for 4,4').

- Conformational analysis : Lanthanide-induced shift (LIS) NMR studies reveal distinct dihedral angles between phenyl rings .

Q. How does this compound interact with biological systems, such as enzyme inhibition or metabolic pathways?

Studies on analogous dichlorobenzophenones (e.g., 4,4'-isomers) show potential inhibition of macrophage migration inhibitory factor (MIF) via competitive binding to the catalytic site. For 2,2'-derivatives, molecular docking simulations (using AutoDock Vina) and in vitro assays (e.g., ELISA-based inhibition) are recommended to evaluate bioactivity. Note that chlorine positioning alters hydrophobic interactions and steric compatibility with enzyme pockets .

Q. What environmental degradation pathways are observed for this compound, and how can its persistence be assessed?

In aquatic systems, photodegradation under UV light (λ = 254 nm) produces chlorinated phenolic intermediates. Use LC-QTOF-MS to track degradation products. For persistence studies, measure half-life (t₁/₂) in soil/water matrices under controlled conditions (OECD 307 guidelines). Bioaccumulation potential can be modeled using log Kow values (estimated via EPI Suite™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.